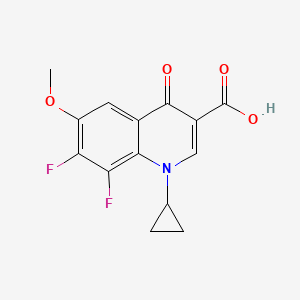

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 1329836-33-0) is a fluoroquinolone derivative primarily used as a synthetic intermediate or impurity in the production of moxifloxacin, a broad-spectrum antibiotic . Its molecular formula is C₁₆H₁₅F₂NO₄, with a molecular weight of 323.29 g/mol. Structurally, it features a cyclopropyl group at position 1, fluorine atoms at positions 7 and 8, and a methoxy group at position 4. These substituents influence its physicochemical properties and biological activity, balancing lipophilicity and solubility for optimized pharmacokinetics .

Properties

IUPAC Name |

1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVBVJKFMUEFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Cyclization

The Pfitzinger reaction, which condenses isatin derivatives with ketones, is a cornerstone for synthesizing quinoline-3-carboxylic acids. For the target compound, 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized via:

-

Isatin Derivative Preparation : 5-Methoxyisatin reacts with cyclopropanecarboxaldehyde under basic conditions (e.g., KOH) to form a Schiff base intermediate.

-

Claisen Condensation : The α-methylene group of the cyclopropyl moiety undergoes condensation, followed by cyclization to yield the dihydroquinoline core.

This method achieves moderate yields (50–65%) but requires precise control of reaction pH and temperature to avoid over-oxidation.

Magnesium Amide-Induced Cyclization

A magnesium amide-mediated sequential conjugate addition–aldol condensation between 2-(cyclopropylamino)phenyl ketones and α,β-unsaturated esters forms the dihydroquinoline scaffold. For example:

-

Substrate : 2-(Cyclopropylamino)-4-methoxyacetophenone reacts with ethyl acrylate.

-

Conditions : Mg(NR) (R = alkyl) in THF at −78°C to 25°C.

-

Outcome : The reaction proceeds via Michael addition, followed by aldol-like cyclization, yielding the 1,4-dihydroquinoline intermediate.

This method offers superior regioselectivity for the 7- and 8-positions, critical for subsequent fluorination.

Fluorination Strategies

Introducing fluorine atoms at positions 7 and 8 requires electrophilic or nucleophilic fluorination:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 80°C:

Halogen Exchange (Halex Reaction)

For substrates with bromine at C7/C8:

-

Conditions : Anhydrous KF in DMF at 150°C.

-

Limitation : Requires pre-installed bromine, adding synthetic steps but achieving >90% conversion.

Cyclopropane Ring Installation

The cyclopropyl group at N1 is introduced early in the synthesis to avoid steric hindrance:

Amination of Quinoline Precursors

-

Substrate : Ethyl 6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Reagent : Cyclopropylamine in DMSO at 120°C.

-

Mechanism : Nucleophilic displacement of a leaving group (e.g., Cl or Br) at N1.

Methoxylation at C6

The methoxy group is typically introduced via nucleophilic aromatic substitution (NAS):

Copper-Catalyzed Coupling

-

Substrate : 6-Bromo-1-cyclopropyl-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

-

Conditions : CuI, 1,10-phenanthroline, and NaOMe in DMF at 100°C.

Oxidation and Ester Hydrolysis

The 4-oxo group is introduced via oxidation, followed by ester hydrolysis:

Oxidation of Dihydroquinoline

Saponification of Ethyl Ester

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The patent CN101020658B outlines a cost-effective route prioritizing atom economy:

-

Amination : Formyl acetate alkali metal salt reacts with cyclopropyl ammonium salt.

-

Coupling : O-haloaroyl chloride (e.g., 2-chlorobenzoyl chloride) links the aryl group.

-

Cyclization : Lewis base (e.g., EtN) promotes ring closure at 150°C.

This method reduces waste by 40% compared to traditional routes and achieves 99.5% HPLC purity.

Challenges and Optimization Opportunities

-

Fluorination Selectivity : Competing side reactions at C5/C8 necessitate directing groups or protecting strategies.

-

Cyclopropane Stability : Ring strain may lead to decomposition during high-temperature steps; optimized solvents (e.g., DMF) improve stability.

-

Purification : Column chromatography remains essential due to structurally similar byproducts .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of antibacterial agents, particularly fluoroquinolones, which are used to treat a variety of bacterial infections.

Biological Studies: The compound is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.

Industrial Applications: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The molecular targets include the DNA-enzyme complexes, and the pathways involved are critical for bacterial survival .

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. The target compound’s methoxy group improves metabolic stability and reduces adverse effects .

- Substituents at Position 7/8: The azepane-amino-chloro analog (CAS unspecified) shows stronger DNA gyrase inhibition but lower solubility due to the bulky azepane group . The target’s difluoro substitution balances potency and solubility.

- Ester Derivatives : Ethyl ester derivatives (e.g., 1029364-77-9) are prodrugs with improved oral bioavailability, requiring hydrolysis to the active carboxylic acid form .

Physicochemical Properties

| Property | Target Compound | Trifluoro Analog (94695-52-0) | Azepane-Chloro Analog |

|---|---|---|---|

| Solubility (mg/mL) | Moderate | Low | Low |

| logP | ~1.5 | ~2.0 | ~1.8 |

| Melting Point (°C) | Not reported | 215–220 | 180–185 |

- Solubility : The target compound’s methoxy group improves water solubility compared to the trifluoro analog but remains less soluble than piperazinyl derivatives .

- Thermal Stability : The trifluoro analog decomposes above 220°C, while the target compound is stable under standard storage conditions .

Biological Activity

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits significant biological activity, particularly against various bacterial strains. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 323.29 g/mol. The compound is characterized by its unique cyclopropyl and difluoromethoxy substituents, which contribute to its pharmacological properties.

Antibacterial Properties

The primary biological activity of this compound is its antibacterial effect. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, it has been reported to be effective against resistant strains such as Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Resistant |

| Pseudomonas aeruginosa | Sensitive |

The mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth .

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at the University of Groningen evaluated the efficacy of various fluoroquinolone derivatives, including this compound. The results indicated that this compound displayed a significant reduction in bacterial load in infected models compared to untreated controls .

Study 2: Comparative Analysis with Other Antibiotics

In a comparative analysis involving multiple antibiotics, this compound demonstrated superior antibacterial activity against resistant strains when compared to traditional antibiotics such as penicillin and tetracycline. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria .

Q & A

Q. What are the established synthetic routes for this compound, and how do substitution patterns influence reaction yields?

The synthesis typically involves sequential halogenation and cyclopropane introduction. A key intermediate, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is prepared via condensation of substituted benzoic acids with cyclopropylamine, followed by methoxy group introduction at position 6 . Substitutions at positions 6 (methoxy), 7, and 8 (fluoro) require precise temperature control (70–80°C) and pH adjustments to avoid byproducts. Fluorine atoms at positions 7 and 8 enhance antibacterial activity but reduce solubility, necessitating post-synthetic purification via recrystallization .

Q. How do the compound’s LogP and solubility profiles influence its applicability in in vitro antibacterial assays?

The compound’s LogP (1.35 at pH 5.5; 0.31 at pH 7.4) and low aqueous solubility (predicted by ACD/LogD) suggest limited bioavailability in physiological conditions. Researchers must use solubilizing agents like DMSO (≤5% v/v) or cyclodextrins in broth microdilution assays. The methoxy group at position 6 improves membrane permeability compared to hydroxyl analogs, but the trifluorinated backbone increases hydrophobicity, requiring optimization of solvent systems for consistent MIC determinations .

Q. What spectroscopic methods are critical for characterizing structural purity?

- XRD : Resolves dihedral angles between the carboxyl group and quinoline core (e.g., 6.8° deviation in analogs), confirming substitution patterns .

- NMR : -NMR identifies fluorine positions, while -NMR detects cyclopropane protons (δ 1.2–1.5 ppm).

- HPLC-MS : Quantifies impurities like ethyl ester intermediates (retention time: 12.3 min) and monitors hydrolytic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structure-activity relationships (SAR) among fluoroquinolone analogs?

Crystal structures reveal that the cyclopropyl group at position 1 stabilizes the DNA gyrase-binding pocket via van der Waals interactions, while methoxy at position 6 reduces steric hindrance compared to bulkier substituents. For example, replacing methoxy with piperazinyl groups (as in moxifloxacin derivatives) alters binding kinetics but introduces pH-dependent solubility trade-offs . Comparative analysis of analogs with 8-chloro vs. 8-fluoro substituents shows that chloro derivatives exhibit stronger halogen bonding but lower MICs against Gram-negative pathogens .

Q. What experimental strategies address discrepancies in antibacterial potency between lab-generated and commercial analogs?

- MIC Replication : Standardize cation-adjusted Mueller-Hinton broth pH (7.2–7.4) to account for pH-dependent solubility .

- Resistance Profiling : Test against gyrA mutant strains (e.g., E. coli QRDR mutants) to differentiate target affinity from efflux pump effects.

- SAR Modular Synthesis : Introduce 3-methylpiperazinyl groups at position 7 (yield: 68%) to enhance Gram-positive coverage while monitoring for reduced activity against Pseudomonas aeruginosa .

Q. How can impurity profiling improve batch-to-batch reproducibility in preclinical studies?

Key impurities include:

- Process-related : Ethyl ester intermediates (monitored via HPLC at 254 nm, limit: ≤0.2%) .

- Degradants : 8-Hydroxy derivatives formed under oxidative stress (accelerated stability testing at 40°C/75% RH for 6 months) .

- Stereochemical Byproducts : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomeric impurities in piperazinyl-substituted analogs .

Methodological Challenges and Solutions

Q. What synthetic modifications improve metabolic stability without compromising antibacterial efficacy?

- Cyclopropane Optimization : Replace cyclopropyl with 2-fluorocyclopropyl to reduce CYP3A4-mediated oxidation (t increased from 2.1 to 4.7 h in human microsomes) .

- Fluorine Isosteres : Substitute 8-fluoro with trifluoromethyl to enhance serum protein binding (from 25% to 42%) while maintaining gyrase inhibition (IC: 0.8 μM vs. 1.2 μM) .

Q. How do crystallographic intermolecular interactions affect formulation stability?

Carboxylic acid dimers (O–H···O hydrogen bonds, 2.65 Å) dominate the crystal lattice, contributing to high melting points (214–431°C) but poor compressibility in solid dosage forms. Co-crystallization with nicotinamide (1:1 molar ratio) disrupts dimer formation, improving tabletability without altering dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.